molecular formula C14H13BrN2OS B11339020 2-[(4-bromobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

2-[(4-bromobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

Cat. No.: B11339020
M. Wt: 337.24 g/mol
InChI Key: PWZBBMRMCBHOGA-UHFFFAOYSA-N
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Description

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a cyclopenta[d]pyrimidin-4-one core

Preparation Methods

The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-ONE typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-ONE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the cyclopenta[d]pyrimidin-4-one core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-ONE include other bromophenyl-substituted heterocycles and cyclopenta[d]pyrimidin-4-one derivatives These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C14H13BrN2OS

Molecular Weight

337.24 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C14H13BrN2OS/c15-10-6-4-9(5-7-10)8-19-14-16-12-3-1-2-11(12)13(18)17-14/h4-7H,1-3,8H2,(H,16,17,18)

InChI Key

PWZBBMRMCBHOGA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)SCC3=CC=C(C=C3)Br

Origin of Product

United States

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